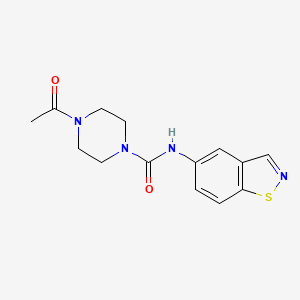![molecular formula C11H14N2OS B7678734 4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole](/img/structure/B7678734.png)
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole, also known as DMTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTP is a pyrazole derivative that has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用机制
The mechanism of action of 4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. This compound has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to inhibit apoptosis by regulating the expression of various apoptotic genes.
实验室实验的优点和局限性
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be synthesized using a multistep procedure that is relatively simple and cost-effective. It is also stable under various conditions, making it a suitable tool for long-term experiments. However, this compound also has some limitations, including its limited solubility in water and some organic solvents. This can make it difficult to use in certain experiments that require a high solubility.
未来方向
There are several future directions for the study of 4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole. One potential direction is the further investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its cardioprotective effects and its potential use in the prevention and treatment of cardiovascular disease. Additionally, the study of this compound's anticancer properties and its potential use as a chemotherapeutic agent is an area of interest for future research. Finally, the development of new synthesis methods and analogs of this compound could lead to the discovery of new compounds with improved properties and potential applications in scientific research.
合成方法
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole can be synthesized using a multistep procedure that involves the reaction of 2,5-dimethyl-3-thiophenemethanol with hydrazine hydrate, followed by the reaction of the resulting hydrazine with 1-methyl-4-chloropyrazole. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole has been used in various scientific research applications, including the study of the nervous system, cardiovascular system, and cancer. This compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have cardioprotective effects by reducing the risk of ischemic heart disease. Additionally, this compound has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells by inducing apoptosis.
属性
IUPAC Name |
4-[(2,5-dimethylthiophen-3-yl)methoxy]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8-4-10(9(2)15-8)7-14-11-5-12-13(3)6-11/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHVIFFHDHIWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)COC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
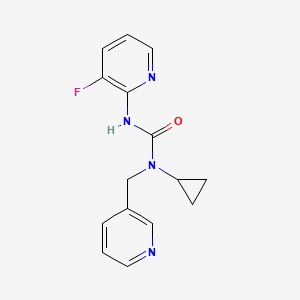
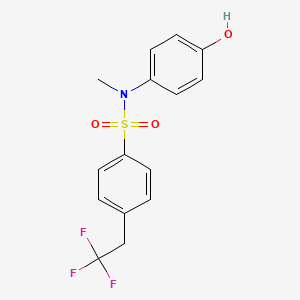
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7678669.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)
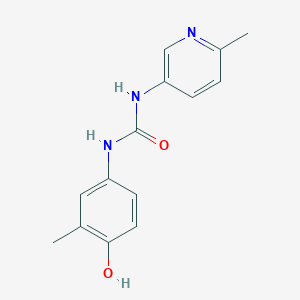
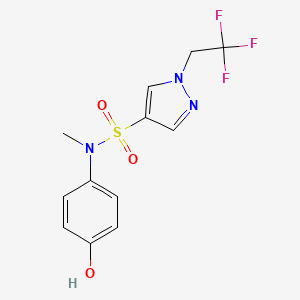
![N-[(2R)-1-cyclohexylpropan-2-yl]-2-(oxan-4-yl)acetamide](/img/structure/B7678689.png)

![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)
![N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide](/img/structure/B7678721.png)
![1-(3-Fluoropyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7678729.png)
![5-[(6-aminopyridin-2-yl)methylsulfanyl]-N-(2-thiophen-2-ylethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7678735.png)
